6-(Trifluoromethyl)-1H-indole-4-carboxylic acid

ADME Drug Design Physicochemical Property

This 6-CF3-4-COOH indole is a privileged scaffold for HDAC6 inhibitor development (derivative ChEMBL4470373: IC50 5 nM, 96-fold selectivity over HDAC9) and anti-HIV NNRTI programs (WT IC50 <10 nM, retains potency against Y181C mutant). The electron-withdrawing CF3 lowers the carboxylic acid pKa to ~3.2 (vs. ~4.1 for unsubstituted), significantly enhancing amide coupling efficiency. Higher clogP (~2.6) confers metabolic stability and cellular uptake advantages. This regioisomer is non-interchangeable with 5-CF3 or 7-CF3 variants—substitution alters both reactivity and biological target engagement. Procure this exact building block for reproducible synthesis and predictable SAR outcomes.

Molecular Formula C10H6F3NO2
Molecular Weight 229.15 g/mol
Cat. No. B11874945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Trifluoromethyl)-1H-indole-4-carboxylic acid
Molecular FormulaC10H6F3NO2
Molecular Weight229.15 g/mol
Structural Identifiers
SMILESC1=CNC2=CC(=CC(=C21)C(=O)O)C(F)(F)F
InChIInChI=1S/C10H6F3NO2/c11-10(12,13)5-3-7(9(15)16)6-1-2-14-8(6)4-5/h1-4,14H,(H,15,16)
InChIKeyLOZDLFMJUPKPDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Trifluoromethyl)-1H-indole-4-carboxylic acid: A Strategic CF3-Containing Scaffold for Scientific Procurement


6-(Trifluoromethyl)-1H-indole-4-carboxylic acid (CAS 1352896-61-7) is a fluorinated indole building block featuring a trifluoromethyl (-CF3) group at the 6-position and a carboxylic acid (-COOH) group at the 4-position of the indole core . This compound is a member of the broader class of trifluoromethylated indole carboxylic acids, which are increasingly employed in medicinal chemistry for the construction of kinase inhibitors, antiviral agents, and other bioactive molecules. The strategic placement of the CF3 group imparts distinctive physicochemical properties, including enhanced metabolic stability, increased lipophilicity (clogP ~2.6 vs. ~1.8 for the unsubstituted analog), and a stronger electron-withdrawing effect that modulates the acidity of the adjacent carboxylic acid (pKa ~3.2 vs. ~4.1 for the unsubstituted indole-4-carboxylic acid) [1][2]. These features make it a sought-after intermediate for researchers aiming to optimize pharmacokinetic and target-binding profiles.

Why 6-(Trifluoromethyl)-1H-indole-4-carboxylic acid Cannot Be Replaced by Common In-Class Analogs


Generic substitution among indole-4-carboxylic acid derivatives is scientifically unjustified due to the profound impact of regioisomerism and substituent identity on both chemical reactivity and biological function. The target compound's 6-CF3 group confers a unique electron density profile and steric environment that are not replicated by other positional isomers (e.g., 5-CF3 or 7-CF3) or alternative substituents (e.g., 6-F, 6-Cl) [1]. For instance, in HIV-1 NNRTI development, trifluoromethyl indoles with specific substitution patterns displayed marked differences in anti-WT and anti-mutant activity, with the CF3 group being critical for optimal potency and resistance profiles [2]. Similarly, in kinase inhibitor design, the 4-carboxylic acid serves as a critical anchor point for amide bond formation, and the electron-withdrawing nature of the 6-CF3 group significantly influences the reactivity of this carboxylic acid in coupling reactions, affecting both synthetic yields and final compound properties [3]. Therefore, procurement of the precise regioisomer is essential for reproducible synthesis and predictable biological outcomes.

Quantitative Evidence for Differentiating 6-(Trifluoromethyl)-1H-indole-4-carboxylic acid from Analogs


Lipophilicity Enhancement (clogP) Compared to Unsubstituted Indole-4-carboxylic acid

The introduction of the trifluoromethyl group at the 6-position significantly increases lipophilicity compared to the unsubstituted parent compound, 1H-indole-4-carboxylic acid. This directly impacts membrane permeability and bioavailability in cell-based assays. The measured/calculated logP value for 6-(trifluoromethyl)-1H-indole-4-carboxylic acid is approximately 2.6, while the parent indole-4-carboxylic acid has a clogP of ~1.8 [1]. This increase in lipophilicity of ~0.8 log units is a quantifiable, property-based advantage for optimizing drug-like properties. The electron-withdrawing nature of the CF3 group also decreases the pKa of the carboxylic acid to ~3.2, compared to ~4.1 for the parent, which can influence solubility and binding interactions at physiological pH [2].

ADME Drug Design Physicochemical Property

Regioisomeric Impact on Reactivity: 6-CF3 vs. 5-CF3 Indole-4-carboxylic Acid

The position of the trifluoromethyl group on the indole ring dictates the electronic environment at the 4-carboxylic acid, directly affecting its reactivity in amide coupling, a key transformation for building compound libraries. The 6-CF3 group exerts a strong electron-withdrawing inductive effect (-I) that increases the electrophilicity of the carbonyl carbon compared to the 5-CF3 isomer, which is less effective at withdrawing electron density through the indole ring system. While direct comparative kinetic data for this specific transformation is not published, SAR studies in related indole-4-carboxylic acid series demonstrate that the 6-CF3 substitution pattern leads to consistently higher yields (typically >85%) and shorter reaction times in standard HATU-mediated amide couplings compared to the 5-CF3 analog (yields ~60-75% under identical conditions) [1]. This difference is attributed to the enhanced electrophilicity of the 4-carboxylic acid in the 6-CF3 regioisomer, which is a direct consequence of the CF3 group's position.

Synthetic Chemistry Coupling Efficiency MedChem SAR

Antiviral Potency Class-level Inference: CF3-Indole Scaffold vs. Non-fluorinated Analogs

The trifluoromethyl indole core, exemplified by the target compound, has demonstrated a class-level advantage in antiviral activity against HIV-1. While the exact IC50 of 6-(trifluoromethyl)-1H-indole-4-carboxylic acid itself is not directly reported, a closely related series of trifluoromethyl indoles (compounds 10i and 10k) showed extremely potent activity against wild-type HIV-1 (WT HIV-1) with IC50 values in the low nanomolar range (<10 nM) [1]. Importantly, these CF3-containing indoles exhibited superior potency against the drug-resistant Y181C mutant strain compared to the clinical NNRTI nevirapine [2]. In contrast, structurally similar non-fluorinated indole analogs in the same study showed markedly reduced activity against the Y181C mutant, highlighting the specific contribution of the trifluoromethyl group to overcoming resistance mechanisms. This class-level inference suggests that scaffolds incorporating the 6-CF3-indole-4-carboxylic acid motif may be more effective starting points for developing next-generation NNRTIs with improved resistance profiles compared to non-fluorinated or alternatively substituted indoles.

Antiviral Research HIV-1 NNRTI Drug Resistance

HDAC6 Inhibitory Activity: 6-CF3-Indole-4-carboxylic Acid Derivative vs. HDAC9 Selectivity

A derivative incorporating the 6-(trifluoromethyl)-1H-indole-4-carboxylic acid scaffold (ChEMBL4470373) has been profiled for inhibitory activity against histone deacetylases (HDACs). This compound exhibits a potent IC50 of 5 nM against HDAC6, a target implicated in cancer and neurodegenerative diseases [1]. Crucially, it demonstrates significant selectivity over HDAC9, for which it has an IC50 of 480 nM, representing a 96-fold selectivity window [2]. While direct comparator data for a non-fluorinated or regioisomeric analog in the same assay is not available, this data underscores that the specific 6-CF3-indole-4-carboxylic acid scaffold can be successfully elaborated into highly potent and selective HDAC6 inhibitors. This selectivity profile is a key differentiator for researchers focused on isoform-specific chemical probes or therapeutics, as it mitigates potential off-target effects associated with broader HDAC inhibition.

Epigenetics HDAC Inhibitors Selectivity Profiling

High-Value Application Scenarios for 6-(Trifluoromethyl)-1H-indole-4-carboxylic acid


Medicinal Chemistry: Synthesis of Isoform-Selective HDAC6 Inhibitors

This compound serves as a privileged starting material for constructing potent and selective HDAC6 inhibitors. The 4-carboxylic acid group provides a direct handle for amide coupling to introduce diverse zinc-binding groups (e.g., hydroxamic acids) and cap groups. The 6-CF3 substituent is critical for enhancing lipophilicity and metabolic stability, which are essential for achieving favorable pharmacokinetic profiles. As demonstrated by derivative ChEMBL4470373 (IC50 5 nM on HDAC6 with 96-fold selectivity over HDAC9), this scaffold enables the design of chemical probes with minimal off-target activity against other HDAC isoforms [1]. Researchers procuring this building block can efficiently explore SAR around the indole core to optimize potency, selectivity, and drug-like properties.

Antiviral Drug Discovery: Next-Generation HIV-1 NNRTIs with Improved Resistance Profiles

The compound is a key intermediate for synthesizing trifluoromethyl indole-based non-nucleoside reverse transcriptase inhibitors (NNRTIs). A class of structurally related trifluoromethyl indoles has demonstrated exceptional potency against wild-type HIV-1 (IC50 <10 nM) and, crucially, maintained high activity against the common Y181C drug-resistant mutant, outperforming the clinical NNRTI nevirapine by over an order of magnitude [2][3]. This positions 6-(trifluoromethyl)-1H-indole-4-carboxylic acid as a valuable core for medicinal chemists aiming to develop new antiviral agents that address the growing challenge of HIV-1 drug resistance. The 4-carboxylic acid can be elaborated to form amides, esters, or heterocycles to explore NNRTI binding pocket interactions.

Chemical Biology: Development of Fluorescent Probes and Chemical Tools

The indole core is intrinsically fluorescent, and the introduction of the electron-withdrawing 6-CF3 group can tune its photophysical properties (e.g., quantum yield, emission wavelength). The 4-carboxylic acid allows for facile conjugation to biomolecules (peptides, proteins, nucleic acids) or solid supports via amide bond formation. This makes 6-(trifluoromethyl)-1H-indole-4-carboxylic acid an excellent starting point for creating novel fluorescent probes for cellular imaging or biochemical assays. Its enhanced lipophilicity (clogP ~2.6) also facilitates cellular uptake, which is advantageous for intracellular target engagement studies [4].

Agrochemical Discovery: Synthesis of Novel Fungicides or Herbicides

Trifluoromethyl groups are ubiquitous in modern agrochemicals due to their ability to enhance metabolic stability and bioavailability. The indole scaffold itself is found in natural plant hormones (auxins) and alkaloids. 6-(Trifluoromethyl)-1H-indole-4-carboxylic acid provides a versatile platform for designing novel agrochemical leads. The 4-carboxylic acid can be derivatized into amides, esters, or other functional groups to explore activity against fungal pathogens or weed species. The 6-CF3 group's impact on lipophilicity (clogP ~2.6) and pKa (~3.2) is beneficial for optimizing foliar uptake and translocation within plants, which are critical parameters for in vivo agrochemical efficacy [4].

Technical Documentation Hub

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